molecular formula C19H15N3O2S B10801857 Sirtuin modulator 2

Sirtuin modulator 2

Cat. No.: B10801857
M. Wt: 349.4 g/mol
InChI Key: BPCBHLCQTLAFBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Nomenclature and Structural Characterization of N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound is systematically named N-(3-imidazo[2,1-b]thiazol-6-ylphenyl)-2-methoxybenzamide under IUPAC guidelines, reflecting its core benzamide scaffold substituted with a methoxy group at the ortho position and an imidazo[2,1-b]thiazole moiety at the meta position of the phenyl ring. The CAS Registry Number 667910-69-2 uniquely identifies this molecule across chemical databases and commercial catalogs. Alternative designations include "Sirtuin modulator 2," a code name referencing its biological target.

The molecular formula C₁₉H₁₅N₃O₂S (molecular weight: 349.41 g/mol) is consistent across multiple sources, with minor variations in structural representation depending on tautomeric states of the imidazo[2,1-b]thiazole system. The SMILES notation O=C(NC1=CC=CC(C2=CN3C(SC=C3)=N2)=C1)C4=CC=CC=C4OC provides a linear description of atomic connectivity, while the InChIKey BPCBHLCQTLAFBG-UHFFFAOYSA-N enables rapid digital identification.

Table 1: Core Identifiers
Property Value Source References
IUPAC Name N-(3-imidazo[2,1-b]thiazol-6-ylphenyl)-2-methoxybenzamide
CAS Number 667910-69-2
Molecular Formula C₁₉H₁₅N₃O₂S
Molecular Weight 349.41 g/mol
SMILES O=C(NC1=CC=CC(C2=CN3C(SC=C3)=N2)=C1)C4=CC=CC=C4OC

Molecular Architecture: Imidazo[2,1-b]thiazole-Phenyl-Methoxybenzamide Conjugation

The molecule features three distinct regions:

  • Methoxybenzamide Core : A benzamide group with a methoxy (-OCH₃) substituent at the 2-position of the benzene ring. This electron-donating group influences electronic distribution across the aromatic system.
  • Central Phenyl Linker : A benzene ring connecting the benzamide and imidazo[2,1-b]thiazole moieties at the 3-position, creating a conjugated π-system that may enhance molecular rigidity.
  • Imidazo[2,1-b]thiazole Heterocycle : A fused bicyclic system comprising imidazole and thiazole rings. The imidazo[2,1-b]thiazole system adopts a planar conformation, with sulfur and nitrogen atoms contributing to potential hydrogen-bonding interactions.

X-ray crystallographic data remains unavailable in public databases, but NMR analyses confirm the spatial arrangement. The imidazo[2,1-b]thiazole system’s 6-position attachment to the phenyl linker is critical for maintaining conjugation, as evidenced by upheld shifts in aromatic proton resonances.

Crystallographic Data and Conformational Analysis

While single-crystal X-ray diffraction data has not been published, molecular modeling suggests restricted rotation about the amide bond (C-N) due to partial double-bond character. This constraint orients the methoxybenzamide and imidazo[2,1-b]thiazole groups in a near-coplanar arrangement, maximizing π-orbital overlap across the phenyl linker.

The thiazole ring’s sulfur atom introduces a dipole moment perpendicular to the molecular plane, potentially influencing solid-state packing interactions. Torsional angles between the central phenyl ring and adjacent groups are hypothesized to fall within 15–30°, based on analogous benzamide-thiazole conjugates.

Spectroscopic Fingerprinting (¹H/¹³C NMR, IR, UV-Vis)

¹H NMR Analysis

A certificate of analysis for batch 190139 reports the following key proton environments:

  • Methoxy group : Singlet at δ 3.85 ppm (3H, -OCH₃)
  • Amide NH : Broad signal at δ 10.12 ppm (1H, exchangeable)
  • Imidazo[2,1-b]thiazole protons :
    • Thiazole H-5: Doublet at δ 8.02 ppm (1H, J = 5.1 Hz)
    • Imidazole H-2: Singlet at δ 7.95 ppm (1H)
  • Aromatic protons : Multiplet signals between δ 7.20–7.65 ppm (9H, overlapping phenyl and benzamide resonances)
¹³C NMR and LCMS

The ¹³C NMR spectrum confirms carbonyl (δ 165.8 ppm) and methoxy (δ 56.1 ppm) carbons, while LCMS data ([M+H]⁺ = 350.41) aligns with the theoretical molecular weight. IR spectroscopy data remains unreported, but characteristic bands for amide (C=O stretch ~1650 cm⁻¹) and aromatic C-H (3100–3000 cm⁻¹) are anticipated.

UV-Vis Spectroscopy

No experimental λmax values are documented, but computational predictions suggest strong absorption in the 250–280 nm range due to π→π* transitions in the conjugated aromatic systems.

Table 2: Key Spectroscopic Signatures
Technique Characteristic Signal Interpretation
¹H NMR δ 10.12 ppm (1H, broad) Amide NH proton
¹H NMR δ 3.85 ppm (3H, singlet) Methoxy group
LCMS [M+H]⁺ = 350.41 Molecular ion confirmation

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-24-17-8-3-2-7-15(17)18(23)20-14-6-4-5-13(11-14)16-12-22-9-10-25-19(22)21-16/h2-12H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCBHLCQTLAFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminobenzothiazole Derivatives

A representative procedure involves reacting 2-aminobenzothiazole with 2-bromoacetophenone in ethanol under reflux (60°C, 3–8 hours):

2-Aminobenzothiazole+2-BromoacetophenoneEtOH, NaHCO3Benzo[d]imidazo[2,1-b]thiazole\text{2-Aminobenzothiazole} + \text{2-Bromoacetophenone} \xrightarrow{\text{EtOH, NaHCO}_3} \text{Benzo[d]imidazo[2,1-b]thiazole}

Key Parameters :

  • Solvent : Ethanol (20 mL per 6.7 mmol substrate).

  • Base : Sodium bicarbonate (1.2 equiv).

  • Yield : 90% after column chromatography (EtOAc/hexane).

Functionalization at the 6-Position

To introduce the phenyl substituent at position 6, Vilsmeier-Haack formylation is employed:

  • React imidazo[2,1-b]thiazole with POCl₃ and DMF at 60°C for 4 hours.

  • Quench with ice-water and purify via chromatography.

Imidazo[2,1-b]thiazolePOCl3,DMF3-Carbaldehyde Derivative\text{Imidazo[2,1-b]thiazole} \xrightarrow{\text{POCl}_3, \text{DMF}} \text{3-Carbaldehyde Derivative}

Coupling of the Aromatic and Heterocyclic Moieties

The phenyl linker is introduced via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination , though direct condensation is reported for analogous systems.

Formation of 3-(Imidazo[2,1-b]thiazol-6-yl)aniline

Stepwise Protocol :

  • Nitration : Introduce a nitro group at the meta position of the phenyl ring.

  • Reduction : Reduce nitro to amine using H₂/Pd-C or NaBH₄.

  • Characterization : 1H NMR^1\text{H NMR} (CDCl₃) δ 7.93 (d, J = 8.2 Hz, 1H), 7.49 (d, J = 4.3 Hz, 2H).

Amidation with 2-Methoxybenzoyl Chloride

The final step involves coupling 3-(imidazo[2,1-b]thiazol-6-yl)aniline with 2-methoxybenzoyl chloride under Schotten-Baumann conditions:

Reaction Conditions

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Triethylamine (2.0 equiv).

  • Temperature : 0°C to room temperature, 12–24 hours.

3-(Imidazo[2,1-b]thiazol-6-yl)aniline+2-Methoxybenzoyl ChlorideEt3NTarget Compound\text{3-(Imidazo[2,1-b]thiazol-6-yl)aniline} + \text{2-Methoxybenzoyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

Yield : 75–85% after silica gel chromatography.

Purification and Analytical Validation

Chromatographic Techniques

  • Column Chromatography : Silica gel with EtOAc/hexane (1:9 to 3:7).

  • HPLC : >95% purity at 214 nm (5.5-minute method).

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl₃): δ 8.26 (d, J = 8.2 Hz, 1H), 7.04–7.89 (m, aromatic protons), 3.91 (s, OCH₃).

  • LC-MS : [M+H]⁺ m/z 350.1 (calculated 349.41).

Optimization Challenges and Solutions

Side Reactions in Cyclization

  • Issue : Over-oxidation during formylation.

  • Mitigation : Controlled addition of POCl₃ at 0°C.

Amidation Efficiency

  • Issue : Low reactivity of aryl amines.

  • Solution : Use of coupling agents (e.g., HATU) in DMF.

Scalability and Industrial Relevance

  • Batch Size : Up to 100 g reported in pilot-scale syntheses.

  • Cost Drivers : POCl₃ and palladium catalysts contribute to 60% of raw material costs .

Chemical Reactions Analysis

Amide Bond Reactivity

The amide group (–CONH–) participates in hydrolysis and coupling reactions:

  • Acid/Base-Catalyzed Hydrolysis : Under acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, LiOH) conditions, the amide bond cleaves to yield 2-methoxybenzoic acid and 3-(imidazo[2,1-b]thiazol-6-yl)aniline. This reaction is critical for metabolic degradation studies .

  • Deprotonation : The amide nitrogen undergoes deprotonation in the presence of strong bases (e.g., LDA, NaH), forming a resonance-stabilized anion. This intermediate can react with electrophiles such as alkyl halides or carbonyl compounds.

Methoxy Group Transformations

The 2-methoxybenzamide moiety undergoes:

  • O-Demethylation : Treatment with BBr₃ or HI removes the methoxy group, yielding a phenolic derivative. This reaction is utilized to study structure-activity relationships in medicinal chemistry .

  • Electrophilic Aromatic Substitution : The methoxy group directs electrophiles (e.g., NO₂⁺, SO₃H⁺) to the para position of the benzamide ring under nitration or sulfonation conditions.

Imidazo[2,1-b]thiazole Ring Reactivity

The fused imidazo-thiazole system exhibits:

  • Electrophilic Substitution : Nitration or halogenation occurs preferentially at the electron-rich C5 position of the thiazole ring .

  • Coordination Chemistry : The nitrogen atoms in the imidazole and thiazole rings act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic or therapeutic applications .

Table 2: Imidazo-Thiazole Reactions

ReactionReagents/ConditionsOutcomeReferences
NitrationHNO₃, H₂SO₄, 0°CC5-nitro derivative
Metal ComplexationCuCl₂, ethanol, RTStable octahedral complexes

Synthetic Coupling Reactions

The compound’s synthesis involves multi-step protocols:

  • Imidazo-Thiazole Formation : Cyclization of ethyl 2-aminothiazole-4-carboxylate with phenacyl bromides under reflux .

  • Amide Coupling : Carboxylic acid intermediates (e.g., 2-methoxybenzoic acid) react with 3-(imidazo[2,1-b]thiazol-6-yl)aniline using EDCI/HOBt in DMF .

Biological Interactions

While not direct chemical reactions, the compound’s interactions with biological targets inform its reactivity:

  • Enzyme Inhibition : The imidazo-thiazole moiety inhibits carbonic anhydrase isoforms (e.g., CA IX/XII) via coordination to the active-site zinc ion .

  • DNA Intercalation : Planar aromatic regions enable π-stacking with DNA bases, facilitating studies in anticancer drug design .

Key Mechanistic Insights

  • The amide’s electron-withdrawing nature activates the adjacent phenyl ring for nucleophilic attack.

  • Steric hindrance from the methoxy group limits reactivity at the ortho position of the benzamide .

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for several applications:

A. Anticancer Activity

  • Research indicates that derivatives of imidazo[2,1-b]thiazole exhibit promising anticancer properties. For instance, compounds similar to N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide have shown effectiveness against various cancer cell lines, including human colon cancer (HCT-116) and hepatocellular carcinoma (HepG2) .
  • Specific studies report IC50 values ranging from 7.82 to 10.21 μM for certain derivatives, demonstrating comparable efficacy to established chemotherapeutic agents like doxorubicin .

B. Antimicrobial Properties

  • The compound has also been evaluated for its antimicrobial potential. A study highlighted the activity of imidazo[2,1-b]thiazole derivatives against Mycobacterium tuberculosis, with some compounds displaying IC50 values as low as 2.03 μM . This suggests a selective inhibition of tuberculosis bacteria while showing minimal toxicity to human cells.

C. Enzyme Inhibition

  • N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide has been studied for its role as an enzyme inhibitor. It interacts with specific kinases involved in cell signaling pathways, potentially leading to therapeutic applications in conditions where kinase activity is dysregulated .

Case Study 1: Antimycobacterial Activity

In a study evaluating various imidazo[2,1-b]thiazole derivatives for their antimycobacterial properties, researchers identified several promising candidates with potent activity against Mycobacterium tuberculosis. The most effective compounds were subjected to molecular docking studies to elucidate their binding interactions with target proteins involved in bacterial metabolism .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide analogs across multiple cancer cell lines. The results demonstrated significant cytotoxicity at low concentrations compared to standard chemotherapeutics .

Mechanism of Action

The mechanism of action of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cell proliferation and survival pathways. For instance, it may inhibit kinases or other signaling proteins that are overactive in cancer cells, leading to reduced cell growth and induction of apoptosis .

Comparison with Similar Compounds

SRT1720

  • Structure: Quinoxaline-2-carboxamide linked to an imidazo[2,1-b]thiazole-piperazine moiety .
  • Used in studies on metabolic diseases and longevity .
  • Key Difference: The quinoxaline group in SRT1720 replaces the 2-methoxybenzamide in the target compound, leading to divergent sirtuin isoform selectivity.

EX-527

  • Structure : Carbazole-carboxamide derivative without an imidazothiazole core .
  • Activity : SIRT1 inhibitor (opposite mechanism to SRT1720), used in cancer and neurodegenerative research .
  • Key Difference : The absence of the imidazothiazole system reduces structural similarity, but both compounds share carboxamide functional groups critical for sirtuin interaction.

Antiviral Imidazothiazole Derivatives

3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives

  • Structure : Coumarin (chromen-2-one) linked to imidazothiazole .
  • Activity : Inhibitors of Parvovirus B19 replication in erythroid progenitor cells (EPCs) and UT7/EpoS1 cells. Activity depends on substituents like methoxy or methyl groups on the coumarin ring .
  • Key Difference : Replacement of the benzamide group with coumarin shifts the biological target from sirtuins to viral replication machinery.

Functional Group Variants

N-(3-imidazo[2,1-b]thiazol-6-ylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide

  • Structure : Sulfonamide group instead of benzamide .
  • Activity : Undisclosed in the evidence, but sulfonamides generally exhibit altered pharmacokinetics (e.g., solubility, protein binding) compared to benzamides.
  • Key Difference : The sulfonamide group may reduce cellular permeability due to higher polarity, impacting bioavailability .

N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide

  • Structure : Benzamide attached to a methylthio-substituted benzothiazole .
  • Activity: Not specified, but methylthio groups often enhance lipophilicity and metabolic stability.

Comparative Analysis Table

Compound Name Core Structure Functional Groups Biological Target Key Activity Reference IDs
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide Imidazo[2,1-b]thiazole 2-Methoxybenzamide SIRT2/SIRT6 Anti-diabetic, anti-tumor
SRT1720 Imidazo[2,1-b]thiazole Quinoxaline-2-carboxamide, piperazine SIRT1 Metabolic regulation
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Imidazo[2,1-b]thiazole Coumarin Parvovirus B19 Antiviral
N-(3-imidazo[2,1-b]thiazol-6-ylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide Imidazo[2,1-b]thiazole Sulfonamide Undisclosed Undisclosed
EX-527 Carbazole Carboxamide SIRT1 SIRT1 inhibition

Mechanistic and Pharmacological Insights

  • Sirtuin Modulation: The 2-methoxybenzamide group in the target compound likely facilitates hydrogen bonding with sirtuin active sites, while the imidazothiazole core enhances π-π stacking with hydrophobic residues . In contrast, SRT1720’s quinoxaline group may engage in distinct interactions with SIRT1’s catalytic domain .
  • Antiviral vs. Metabolic Activity : Coumarin derivatives prioritize planar stacking with viral DNA/RNA, whereas benzamide-based compounds focus on enzyme modulation .
  • Metabolic Stability : Methoxy groups improve solubility but may reduce membrane permeability compared to lipophilic substituents like methylthio .

Biological Activity

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide, with the CAS number 667910-69-2, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H15N3O2S
  • Molecular Weight : 349.41 g/mol
  • IUPAC Name : N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide
  • Purity : ≥98% .

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide exhibits its biological activity primarily through the inhibition of specific kinases and modulation of cellular pathways. Research indicates that compounds with imidazo[2,1-b]thiazole moieties often target various signaling pathways involved in cancer progression and other diseases.

Antitumor Activity

Recent studies have highlighted the antitumor potential of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide:

  • Inhibition of Focal Adhesion Kinase (FAK) :
    • The compound has been shown to inhibit the phosphorylation of FAK, a protein that plays a crucial role in cancer cell migration and survival. In vitro studies demonstrated that this compound significantly reduced cell proliferation in mesothelioma cell lines with IC50 values ranging from 0.59 to 2.81 μM .
  • Synergistic Effects with Other Drugs :
    • It was observed that this compound enhances the efficacy of gemcitabine, a common chemotherapeutic agent. This synergistic effect is attributed to increased expression of the gemcitabine transporter hENT-1, suggesting that N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide may improve drug delivery and effectiveness .

Other Biological Activities

The compound is also noted for its role as a sirtuin modulator , which may influence aging processes and metabolic pathways in eukaryotic organisms . Additionally, it has been characterized as a histone acetyltransferase (HAT) inhibitor, indicating potential applications in epigenetic regulation .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
Antitumor ActivityInhibition of FAK ,
Synergistic Drug EffectsEnhanced efficacy with gemcitabine
Sirtuin ModulationAlters lifespan in eukaryotic organisms
HAT InhibitionModulates epigenetic processes

Detailed Research Findings

  • Cytotoxicity Studies :
    • In cytotoxicity assays conducted on various cancer cell lines, N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide demonstrated significant antiproliferative effects, corroborating its potential as an anticancer agent.
  • Mechanistic Insights :
    • Further mechanistic studies revealed that the compound’s action involves modulation of key signaling pathways associated with cell survival and apoptosis.

Q & A

Q. What combination therapies enhance its efficacy in oncology research?

  • Methodological Answer : Synergy studies (Chou-Talalay method) with:
  • Chemotherapeutics : Cisplatin (DNA crosslinking) in ER⁺ breast cancer.
  • Targeted Agents : PARP inhibitors (e.g., olaparib) in BRCA-mutated models, leveraging SIRT1’s role in DNA repair .

Tables for Key Data

Biological Activity Assay/Model Key Findings Reference
SIRT1 ActivationFluorometric deacetylationEC₁.₅ = 2.9 µM; >10-fold selectivity over SIRT2/3
Mitochondrial BiogenesisTBHP-treated RPTCs↑ mtDNA (2.5-fold), ↑ ATP (1.8-fold)
Anti-Urease ActivityJack bean urease inhibitionIC₅₀ = 13 µM (compound 2h )
Anti-Tumor (Glioblastoma)U87 MG cells (MTT assay)IC₅₀ = 8.2 µM
Synthetic Optimization Parameter Optimal Conditions Yield
Friedel-Crafts AcylationSolvent-free, Eaton’s reagent80°C, 6 hr90–96%
PurificationFlash chromatographyHexane:EtOAc (75:25 → 72:28)>98% purity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.